molecular formula C19H16BrClN2O3S2 B2761373 N-(4-bromo-3-methylphenyl)-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide CAS No. 1105250-78-9

N-(4-bromo-3-methylphenyl)-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide

Cat. No.: B2761373
CAS No.: 1105250-78-9
M. Wt: 499.82
InChI Key: QWWPAJUVRUBTHZ-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H16BrClN2O3S2 and its molecular weight is 499.82. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antipathogenic Activity

  • Antipathogenic Properties : Acylthioureas, including compounds similar to N-(4-bromo-3-methylphenyl)-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide, have been synthesized and tested for their interaction with bacterial cells. They demonstrate significant anti-pathogenic activity, especially on Pseudomonas aeruginosa and Staphylococcus aureus strains known for their ability to grow in biofilms. This suggests potential applications in developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Chemical Reactions and Synthesis Techniques

  • Oxidative Reactions : Research on thiophene derivatives, which are structurally related to the compound , has shown that their oxidation can be influenced by various factors, including the presence of specific catalysts and environmental conditions (Chen et al., 2006).
  • Synthetic Methodologies : Studies on the synthesis of benzothiophene carboxamide derivatives indicate that such compounds have potential as inhibitors of Plasmodium enoyl-acyl carrier protein reductase, holding promise for the development of antimalarials (Banerjee et al., 2011).
  • Regioselective Synthesis : Research has been conducted on the synthesis of related thiophene derivatives, highlighting the specificity and selectivity achievable in chemical synthesis processes (Bar & Martin, 2021).

Applications in Material Science

  • Photostabilization of Materials : New thiophene derivatives have been synthesized and used as photostabilizers for materials like poly(vinyl chloride), demonstrating the potential of such compounds in enhancing the durability of materials against environmental factors (Balakit et al., 2015).

Biological and Medical Research

  • Cytotoxic Activities : Some new thiophene-based compounds have been synthesized and evaluated for their cytotoxic activities against human cancer cell lines, indicating their potential in cancer research and treatment (Mehdhar et al., 2022).

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-3-[(4-chlorophenyl)-methylsulfamoyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrClN2O3S2/c1-12-11-14(5-8-16(12)20)22-19(24)18-17(9-10-27-18)28(25,26)23(2)15-6-3-13(21)4-7-15/h3-11H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWWPAJUVRUBTHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N(C)C3=CC=C(C=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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